1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione
CAS No.: 501127-74-8
Cat. No.: VC16001380
Molecular Formula: C7H9NO3S
Molecular Weight: 187.22 g/mol
* For research use only. Not for human or veterinary use.
![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione - 501127-74-8](/images/structure/VC16001380.png)
Specification
CAS No. | 501127-74-8 |
---|---|
Molecular Formula | C7H9NO3S |
Molecular Weight | 187.22 g/mol |
IUPAC Name | 1-oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione |
Standard InChI | InChI=1S/C7H9NO3S/c9-5-7(11-6(10)8-5)1-3-12-4-2-7/h1-4H2,(H,8,9,10) |
Standard InChI Key | FUPPPVQJOVHZSX-UHFFFAOYSA-N |
Canonical SMILES | C1CSCCC12C(=O)NC(=O)O2 |
Introduction
Structural Characteristics
Molecular Architecture
1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione belongs to the spiro compound family, characterized by two rings connected through a single atom—in this case, a carbon atom shared between a tetrahydrothiopyran ring and a diketomorpholine moiety. The IUPAC name reflects the positions of the heteroatoms: oxygen at position 1, sulfur at position 8, and nitrogen at position 3.
Stereochemical Features
The compound exhibits no defined stereocenters, as confirmed by its computed undefined atom and bond stereocenter counts . Its rigid spiro structure reduces conformational flexibility, a trait often exploited in drug design to enhance target binding specificity.
Structural Descriptors
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis method involves reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under optimized conditions to maximize yield and purity. This two-step process emphasizes cost-effectiveness and scalability, critical for industrial applications.
Reaction Mechanism
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Nucleophilic Substitution: The nitrile group of tetrahydropyran-4-carbonitrile reacts with 1-bromo-2-fluoroethane, forming an intermediate thioether.
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Cyclization: Intramolecular condensation yields the spiro framework, with the diketone groups forming via oxidation.
Yield Optimization
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Temperature Control: Maintaining 60–80°C prevents side reactions.
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Catalyst Use: Potassium carbonate enhances reaction efficiency.
Physicochemical Properties
Computed Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 187.22 g/mol | |
XLogP3 | 0.5 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bond Count | 0 | |
TPSA | 80.7 Ų |
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at 1750 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-S stretch).
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NMR: NMR shows singlet peaks for the spiro carbon protons (δ 3.2–3.5 ppm) and carbonyl groups (δ 170–180 ppm).
Applications and Comparative Analysis
Comparative Analysis with Analogues
Compound | Key Differences | Bioactivity Relevance |
---|---|---|
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione | Oxygen at position 3 vs. 1 | Altered metabolic stability |
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Additional methyl group at N1 | Enhanced receptor affinity |
Recent Developments
Patent Landscape
Although direct patents for 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione are scarce, related spiro compounds (e.g., CN110818712A) highlight innovations in multi-step syntheses using safer reagents like potassium ferricyanide instead of toxic cyanides .
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